![molecular formula C22H27N3O7S B2456166 N1-(2-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-30-0](/img/structure/B2456166.png)
N1-(2-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Description
N1-(2-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O7S and its molecular weight is 477.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Antibacterial Agents
Oxazolidinones, as represented by compounds like U-100592 and U-100766, are recognized for their novel mechanism of bacterial protein synthesis inhibition. These compounds have shown significant in vitro antibacterial activities against a variety of clinically important human pathogens, including both methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. The absence of cross-resistance with other common antibiotics and their efficacy in the presence of human serum highlight their potential in treating bacterial infections (Zurenko et al., 1996).
Advances in Organic Synthesis
The chemical framework of N1-(2-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suggests its potential utility in organic synthesis, particularly in the synthesis of chiral compounds. For example, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones have been utilized in allylation reactions, revealing a degree of stereoselectivity, thereby emphasizing the role of oxazolidin-2-ones in the stereoselective synthesis of complex molecules (Marcantoni et al., 2002).
Development of Sulfamides
The study by Borghese et al. (2006) introduces a safer and more convenient method for synthesizing sulfamides using N-substituted oxazolidin-2-one derivatives. This method represents an advancement in the large-scale preparation of sulfamides, highlighting the chemical's versatility in facilitating safer chemical reactions with potential pharmaceutical applications (Borghese et al., 2006).
Role in Electrochemical Oxidation
Oxazolidinones have also been employed as intermediates in electrochemical oxidation processes. For instance, the electrochemical methoxylation of chiral 5-substituted 2-oxazolidinones has been explored, providing a route to enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones, which are of interest due to their pharmacological effects (Danielmeier et al., 1996).
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S/c1-30-17-7-9-18(10-8-17)33(28,29)25-13-14-32-20(25)15-24-22(27)21(26)23-12-11-16-5-3-4-6-19(16)31-2/h3-10,20H,11-15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCLLSYWCJVKIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide |
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